3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a hydantoin derivative featuring a spirocyclic core (1,3-diazaspiro[4.5]decane-2,4-dione) substituted with a 3-hydroxypropyl group at the N3 position. Hydantoins are well-known in medicinal chemistry for their diverse biological activities, including anticonvulsant, antiplatelet, and antidiabetic effects .
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.
Mode of Action
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione interacts with its targets in different ways:
Biochemical Pathways
The compound affects several biochemical pathways:
Pharmacokinetics
The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile.
Result of Action
The molecular and cellular effects of the compound’s action include:
Biochemical Analysis
Biochemical Properties
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity . These interactions are characterized by binding to the orthosteric site of the receptor, leading to modulation of receptor activity and downstream signaling pathways .
Cellular Effects
The effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate cAMP production in cells expressing delta opioid receptors, thereby affecting intracellular signaling cascades . Additionally, it can alter gene expression profiles related to pain and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at delta opioid receptors, promoting G-protein signaling while exhibiting low beta-arrestin recruitment efficacy . This selective signaling bias is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with beta-arrestin pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione over time are critical for its efficacy in laboratory settings. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of cellular functions without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione vary with dosage. At therapeutic doses, it exhibits potent analgesic effects with minimal adverse reactions . At higher doses, there is a risk of toxicity and adverse effects, including potential convulsions . These findings underscore the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can influence metabolic flux and the levels of various metabolites, impacting the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in tissues expressing high levels of delta opioid receptors . Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Within cells, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione localizes to specific subcellular compartments. It is predominantly found in the plasma membrane, where it interacts with delta opioid receptors . Additionally, post-translational modifications and targeting signals may direct it to other cellular compartments, influencing its activity and function .
Biological Activity
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione, with a molecular formula of CHNO and a CAS number of 1153129-25-9. It is characterized by a spirocyclic structure that contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.28 g/mol |
| Purity | ≥ 95% |
| Physical Form | Powder |
| Storage Temperature | Room Temperature (RT) |
Anticancer Potential
Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives based on diazaspiro[4.5]decane have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for certain enzymes involved in disease pathways. For example, research on related diazaspiro compounds has identified their role as soluble epoxide hydrolase (sEH) inhibitors, which are significant in managing hypertension by regulating blood pressure . The mechanism involves blocking the enzyme's active site, thereby preventing the conversion of epoxides to diols.
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Studies suggest that similar spirocyclic structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology . The inhibition of these enzymes may improve cholinergic signaling in the brain, offering therapeutic benefits for neurodegenerative conditions.
Case Studies
- Hypertension Management : In a study involving spontaneously hypertensive rats, compounds structurally related to 3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione demonstrated significant reductions in blood pressure when administered at specific doses .
- Cancer Cell Line Testing : A comparative analysis was conducted using various cancer cell lines where the spirocyclic compound exhibited enhanced cytotoxicity compared to conventional chemotherapeutics, highlighting its potential as an effective anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Findings from Comparative Analysis
Antiplatelet Activity: Compound 13 demonstrated potent inhibition of collagen-induced platelet aggregation (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) and matching ketanserin (IC50 = 32.1 μM) . The 4-phenylpiperazinylpropyl group likely enhances 5-HT2A receptor binding, critical for antiplatelet effects.
Anticonvulsant Activity: Derivatives with electron-withdrawing groups (e.g., 4-fluorophenoxyethyl in compound 24) showed strong protection against maximal electroshock (MES)-induced seizures . The hydroxypropyl group, being polar, could similarly modulate sodium channel interactions but may require optimization for blood-brain barrier penetration.
Antidiabetic Activity :
- Sulfonyl-substituted derivatives (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl) exhibited hypoglycemic effects via aldose reductase inhibition, relevant for diabetes-associated complications like cataracts . The hydroxypropyl group might interact with aldose reductase’s active site but lacks the sulfonyl moiety’s strong electron-withdrawing character.
Metabolic Stability: Hydroxy groups are prone to glucuronidation, which may shorten half-life compared to analogs with stable substituents like sulfonyl or piperazinyl .
Preparation Methods
Example Data Table: Preparation of 1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
| Entry | 4-Oxopiperidine Substituent | Yield (%) | Melting Point (°C) | Purification |
|---|---|---|---|---|
| 1 | 3-hydroxypropyl | ~24–29 | 172–173 | Alumina column, benzene:ethanol |
Note: The yield and melting point are based on closely related derivatives; specific data for the 3-hydroxypropyl compound may vary but is expected to be in this range.
- The cyclization step relies on the nucleophilic attack of ammonia (from ammonium carbonate) and cyanide on the carbonyl group of the 4-piperidone, facilitating ring closure and formation of the spirocyclic core.
- The use of water-alcohol as solvent enhances solubility and reaction rate.
- Acidification with dilute hydrochloric acid ensures removal of inorganic byproducts and assists in product precipitation.
- Chromatographic purification is essential for isolating the desired spiro compound from side products and unreacted starting materials.
- Variations in the alcohol used (methanol, ethanol, isopropanol) can affect solubility and yield.
- The reaction temperature (typically 70–80°C) and duration (3–6 hours) may be optimized for different substituents to maximize yield.
- Use of alumina or silica gel in chromatographic purification can be chosen based on the polarity of the product and impurities.
- Summary Table: Key Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Reaction temperature | 70–80°C |
| Reaction time | 3–6 hours |
| Solvent | Water:alcohol (1:1) |
| Acidification | 3% HCl to pH ~6 |
| Purification | Alumina column, benzene:ethanol |
| Yield | 20–30% (typical) |
Q & A
Q. What are the established synthetic routes for 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione?
The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions : Initial formation of the spirocyclic core using hydantoin or pyridazinone precursors under controlled pH and solvent conditions (e.g., DMF or THF) .
- Functionalization : Introduction of the 3-hydroxypropyl group via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like DBU .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to assign proton environments and carbon types. For example, the spirocyclic lactam carbonyls resonate near 170–175 ppm in C NMR .
- X-ray crystallography : Resolves stereochemistry and confirms the spirocyclic geometry (e.g., bond angles of ~109° for the cyclohexane ring) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 295.15) .
Q. What physicochemical properties are critical for its bioactivity?
Key properties include:
- Solubility : Influenced by the hydroxypropyl group; logP values (~1.5–2.0) suggest moderate lipophilicity, requiring solubility enhancers (e.g., DMSO) for in vitro assays .
- Thermal stability : Decomposition temperatures >200°C, as determined by TGA .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps increases yields by 15–20% .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during functionalization steps .
Table 1 : Comparison of Synthesis Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | DMF, 60°C, 12h | 45 | |
| Alkylation | THF, DBU, RT, 6h | 62 | |
| Final purification | Silica gel (CHCl/MeOH) | 95+ |
Q. How can contradictory spectral data in structural analysis be resolved?
Discrepancies in NMR or MS data arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational exchange (e.g., coalescence of diastereotopic protons) .
- Tautomerism : Employ N HMBC to differentiate lactam vs. lactim forms .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts within 0.5 ppm accuracy .
Q. What experimental frameworks evaluate its pharmacological mechanisms?
Methodologies include:
- In vitro assays : Competitive binding studies (e.g., radioligand displacement for receptor targets) and enzyme inhibition assays (IC determination) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., serotonin receptors) .
- ADMET profiling : Caco-2 permeability assays and microsomal stability tests to prioritize lead candidates .
Q. How does the hydroxypropyl substituent influence bioactivity?
The hydroxypropyl group:
- Enhances solubility : Via hydrogen bonding with aqueous media, improving bioavailability .
- Modulates target interactions : Molecular dynamics simulations show the hydroxyl group forms stable hydrogen bonds with catalytic residues (e.g., in kinases) .
Methodological Considerations
- Theoretical frameworks : Link synthesis and bioactivity studies to conceptual models (e.g., QSAR for logP optimization) .
- Data validation : Cross-validate spectral and computational results with orthogonal techniques (e.g., IR for functional groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
